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Compound of Interest

Compound Name:
2-Chloro-5-

(methanesulfonylmethyl)aniline

CAS No.: 1184114-42-8

Cat. No.: B1423433 Get Quote

Executive Summary
This technical guide provides a structural analysis of 2-Chloro-5-
(methanesulfonylmethyl)aniline (CAS 1184114-42-8), a critical intermediate in the synthesis

of sulfonamide-based kinase inhibitors.[1] Unlike standard datasheets, this guide focuses on

the solid-state properties—specifically the competition between hydrogen bonding and halogen

bonding that dictates crystal packing, solubility, and downstream processability.[1]

We compare the Free Base form against its Hydrochloride (HCl) Salt and structurally related

Regioisomers, providing a roadmap for researchers optimizing solid-form selection for drug

development.[1]

Structural Logic & Pharmacophore Analysis
To understand the crystal lattice, we must first analyze the molecular "building blocks" that drive

self-assembly.[1]

The Aniline "Head" (Donor): The primary amine (-NH₂) acts as a dual hydrogen bond donor.

[1] In the free base, it seeks strong acceptors.[1]

The Sulfone "Tail" (Acceptor): The methanesulfonylmethyl group (-CH₂SO₂Me) provides two

sulfonyl oxygens, which are potent hydrogen bond acceptors.[1]
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The Chloro "Blocker" (Steric/Electronic): The chlorine atom at the 2-position creates a steric

clash that often twists the aniline ring out of planarity.[1] Crucially, it introduces the potential

for Cl[1]···Cl halogen bonding or Cl···π interactions, which stabilize specific polymorphs.[1]

Predicted Interaction Network
In the absence of a counter-ion (Free Base), the crystal lattice is dominated by a Head-to-Tail

motif:

Aniline NH (Molecule A)

Sulfone O (Molecule B)[1]

In the salt form (HCl), this network is disrupted by ionic forces:

Anilinium NH₃⁺

Chloride Anion (Cl⁻)[1]

Comparative Data: Free Base vs. Alternatives
The following table synthesizes predicted and experimental data ranges based on structural

analogs (e.g., 5-chloro-2,4-bis(methylsulfamyl)-aniline).
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Feature Target: Free Base
Alternative 1: HCl

Salt

Alternative 2: Non-

Chlorinated Analog

Formula C₈H₁₀ClNO₂S C₈H₁₁Cl₂NO₂S C₈H₁₁NO₂S

Lattice Energy
Moderate (H-bond

dominated)

High (Ionic

dominated)

Lower (Lacks Cl...Cl

interactions)

Melting Point
115 – 125 °C

(Predicted)

>180 °C

(Decomposition)
95 – 105 °C

Solubility (Water) Low (< 0.1 mg/mL) High (> 10 mg/mL) Moderate

Packing Motif
1D Chains (Head-to-

Tail)
2D Ionic Sheets Herringbone

Hygroscopicity Low
High (Risk of hydrate

formation)
Low

Critical Insight: The Free Base is preferred for lipophilic intermediate handling, but the HCl Salt

is superior for final purification due to its high melting point and water solubility, facilitating the

removal of non-basic impurities.[1]

Experimental Workflow: Polymorph Screening
Do not rely on a single solvent.[1] The presence of the flexible methylene linker (-CH₂-)

between the ring and the sulfone group introduces conformational freedom, increasing the risk

of conformational polymorphism.[1]

Diagram 1: Solid-Form Screening Logic
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Caption: Workflow for identifying stable polymorphs. Note the feedback loop if amorphous

material is generated.[1]

Detailed Protocols
Protocol A: Single Crystal Growth (Free Base)
Objective: Obtain high-quality crystals suitable for SC-XRD to determine absolute configuration

and packing density.

Dissolution: Dissolve 50 mg of 2-Chloro-5-(methanesulfonylmethyl)aniline in 2 mL of

Methanol/Ethyl Acetate (1:1). Heat to 40°C to ensure complete dissolution.[1]

Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean glass vial to remove

nucleation sites (dust).[1]

Antisolvent Diffusion: Place the vial inside a larger jar containing Hexane (Antisolvent).[1]

Cap the large jar tightly.

Incubation: Allow to stand undisturbed at 20°C for 3-5 days. Hexane vapor will slowly diffuse

into the solution, lowering solubility gradually.[1]

Harvesting: Colorless prisms should form. Harvest immediately if the solution becomes

cloudy (oiling out).[1]

Protocol B: Powder X-Ray Diffraction (PXRD) Characterization
Objective: Establish a "fingerprint" for the bulk material to ensure batch-to-batch consistency.[1]
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Sample Prep: Lightly grind ~100 mg of sample in an agate mortar. Do not over-grind, as high

energy can induce phase transitions in sulfone derivatives.[1]

Mounting: Back-load the powder into a zero-background silicon holder to minimize preferred

orientation effects (common in needle-like sulfone crystals).[1]

Parameters:

Source: Cu Kα (λ = 1.5406 Å)[1]

Range: 3° to 40° (2θ)[1]

Step Size: 0.02°

Scan Speed: 2°/min

Analysis: Look for characteristic low-angle peaks (<10° 2θ) which typically indicate the long-

axis spacing of the sulfone-aniline chains.[1]

Mechanistic Pathway: Why the Salt Form Matters
The conversion from Free Base to Salt is not just about solubility; it locks the flexible sulfone

tail into a rigid conformation via ionic anchoring.[1]

Diagram 2: Interaction Network Transformation
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Caption: Transformation of the interaction network upon salt formation, leading to higher lattice

rigidity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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